Indeloxazine hydrochloride

概要

説明

インデロキサジン塩酸塩は、日本と韓国で抗うつ薬および脳活性剤として販売されていました。 脳卒中によるうつ病、感情の乱れ、無意志など、脳血管疾患に関連する精神症状の治療に主に用いられました 。 インデロキサジン塩酸塩は、セロトニン放出促進剤、ノルエピネフリン再取り込み阻害剤、NMDA受容体拮抗薬として作用します .

準備方法

インデロキサジン塩酸塩の合成には、2-(3H-インデン-4-イルオキシメチル)モルホリンと塩酸の反応が伴います。 合成経路には、インデニルエーテル結合の形成とそれに続くモルホリン環の閉環が含まれます 。 工業生産方法では、通常、最適化された反応条件を用いた大規模合成が行われ、高収率と高純度が確保されます。

化学反応の分析

インデロキサジン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 還元反応により、インデロキサジン塩酸塩は還元された形態に変換される可能性があります。

置換: この化合物は置換反応を起こすことができ、その際、官能基が他の基に置き換えられます。 これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

化学: 神経伝達物質の放出と再取り込みメカニズムの研究においてモデル化合物として使用されてきました。

生物学: この化合物は、脳内の神経伝達物質レベルへの影響と潜在的な神経保護作用について調査されてきました.

医学: インデロキサジン塩酸塩は、うつ病、認知症、その他の神経精神疾患などの治療における潜在的な用途について研究されてきました.

科学的研究の応用

Neuropharmacological Effects

Indeloxazine hydrochloride has been shown to exert significant effects on neurotransmitter systems, particularly involving serotonin and acetylcholine.

- Cognitive Enhancement : Research indicates that indeloxazine can ameliorate cognitive disturbances. For instance, a study demonstrated that it improved cycloheximide-induced amnesia in mice, suggesting its potential as a nootropic agent . This effect is attributed to the drug's ability to enhance acetylcholine release in the frontal cortex through activation of the 5-HT4 receptor .

- Cholinergic System Activation : Indeloxazine facilitates cerebral function partly by activating the central cholinergic system. In experiments with rats, it prolonged latency in passive avoidance tasks disrupted by cholinergic transmission, indicating its role in cognitive processes . Additionally, it increased extracellular acetylcholine levels, further supporting its cognitive-enhancing properties .

Analgesic Properties

Recent studies have highlighted indeloxazine's analgesic effects, particularly in models of neuropathic pain.

- Pain Management : The (+)-isomer of indeloxazine (AS1069562) has shown promise in treating inflammatory and non-inflammatory nociceptive pain in rat models. It significantly improved pain-related behaviors and sustained analgesic effects for up to 24 hours post-administration . This suggests potential applications in chronic pain management.

- Mechanism of Action : The analgesic effects are linked to serotonin and norepinephrine reuptake inhibition, which may correlate with the drug's efficacy in modulating pain thresholds . The study found that SERT occupancy levels above 70% were necessary for significant analgesic effects, indicating a dose-dependent relationship between drug concentration and pain relief .

Clinical Observations and Side Effects

While indeloxazine has therapeutic potential, clinical observations have noted adverse effects.

- Parkinsonism Symptoms : There have been reports of parkinsonism symptoms in elderly patients treated with indeloxazine. Symptoms appeared after administration and resolved upon discontinuation of the drug, suggesting that it may disrupt the balance of neurotransmitters such as dopamine and norepinephrine . This raises concerns about its use in older populations with pre-existing neurological vulnerabilities.

Summary of Research Findings

The following table summarizes key findings regarding this compound's applications:

作用機序

インデロキサジン塩酸塩は、複数のメカニズムを通じてその効果を発揮します。

セロトニン放出促進剤: 脳内セロトニンの放出を増加させることで、うつ症状の軽減に役立ちます.

ノルエピネフリン再取り込み阻害剤: ノルエピネフリンの再取り込みを阻害することで、脳内のこの神経伝達物質のレベルを増加させ、抗うつ効果に寄与します.

NMDA受容体拮抗薬: 興奮性神経伝達に関与するNMDA受容体を阻害することで、神経保護効果をもたらします.

アセチルコリン放出促進: インデロキサジン塩酸塩は、5-HT4受容体の活性化を通じて、ラット前脳におけるアセチルコリンの放出を促進します.

類似化合物の比較

インデロキサジン塩酸塩は、類似の薬理学的特性を持つ他の化合物と比較することができます。

ビフェメラール塩酸塩: 脳血管疾患患者における無気力感と感情の乱れを軽減するために臨床で使用されています.

イデベノン: 神経保護作用が知られており、神経変性疾患の治療に使用されています.

ビロキサジン: ノルエピネフリン再取り込み阻害剤として作用する抗うつ薬です.

アミトリプチリン: セロトニンとノルエピネフリンの再取り込みを阻害する三環系抗うつ薬です.

インデロキサジン塩酸塩は、セロトニン放出促進剤、ノルエピネフリン再取り込み阻害剤、NMDA受容体拮抗薬としての複合作用により、幅広い治療効果をもたらす点でユニークです .

類似化合物との比較

Indeloxazine hydrochloride can be compared with other compounds that have similar pharmacological properties:

Bifemelane hydrochloride: Used clinically to reduce apathy and emotional disturbances in cerebrovascular disease patients.

Idebenone: Known for its neuroprotective properties and used in the treatment of neurodegenerative diseases.

Viloxazine: An antidepressant that acts as a norepinephrine reuptake inhibitor.

Amitriptyline: A tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine.

This compound is unique due to its combined action as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist, which provides a broad spectrum of therapeutic effects .

生物活性

Indeloxazine hydrochloride, a compound originally marketed as an antidepressant and cerebral activator, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and implications for various neurological conditions based on extensive research findings.

Chemical Structure and Properties

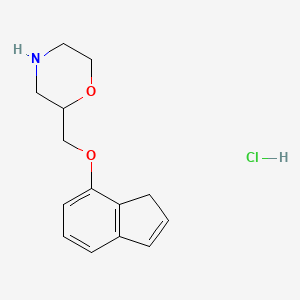

- IUPAC Name : (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride

- Molecular Formula : C₁₄H₁₇NO₂

- Molar Mass : 231.295 g/mol

Indeloxazine is structurally related to other antidepressants and operates through multiple neurotransmitter systems, primarily affecting serotonin, norepinephrine, and acetylcholine levels in the brain.

Indeloxazine exhibits several pharmacological actions:

- Serotonin Releasing Agent : It enhances serotonin release, particularly through activation of the 5-HT4 receptor.

- Norepinephrine Reuptake Inhibition : It inhibits the reuptake of norepinephrine, contributing to its antidepressant effects.

- NMDA Receptor Antagonism : This action may provide neuroprotective benefits.

- Cognitive Enhancement : Indeloxazine has been shown to improve cognitive functions in various animal models.

Cognitive Effects

Research indicates that indeloxazine has significant effects on cognitive disturbances:

- Amnesia Amelioration : In studies involving cycloheximide-induced amnesia in mice, indeloxazine improved memory performance compared to control groups .

- Learning Enhancement : It was found to enhance passive learned behavior in rats, suggesting a facilitatory role on central monoaminergic systems .

Neurochemical Activity

Indeloxazine's influence on neurotransmitter levels has been documented:

- Serotonin and Norepinephrine Levels : Studies have demonstrated that indeloxazine increases extracellular levels of these neurotransmitters in the rat frontal cortex .

- Parkinsonism Symptoms : Some patients developed parkinsonism symptoms during treatment, which were reversible upon discontinuation of the drug. This suggests that indeloxazine may disrupt the balance of norepinephrine and dopamine in the brain .

Parkinsonism Induced by Indeloxazine

A notable case involved three elderly patients who exhibited parkinsonism symptoms after receiving daily doses of indeloxazine. The symptoms resolved upon withdrawal of the drug, indicating a potential link between indeloxazine administration and dopamine dysregulation in susceptible populations .

Antidepressant Properties

In another study, indeloxazine demonstrated antidepressant-like effects comparable to those of established antidepressants like amitriptyline. It showed preferential binding to serotonin and norepinephrine uptake sites, further supporting its potential as a therapeutic agent for mood disorders .

Research Findings Summary Table

特性

IUPAC Name |

2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBHLNDPKPIPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60929-23-9 (Parent) | |

| Record name | Indeloxazine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60983582 | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65043-22-3 | |

| Record name | Indeloxazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65043-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indeloxazine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDELOXAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QZ6NE84E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。